Fast Blue B Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tissue Staining:

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, also known as Fast Blue B Salt or Diazo Blue B, is primarily utilized in scientific research for tissue staining. It acts as a diazonium salt, which can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope. This allows researchers to differentiate different cell types and structures within tissues, facilitating the visualization and analysis of biological samples. Source: [Sigma-Aldrich Safety Data Sheet - 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride: ]

Specific Applications:

Fast Blue B Salt finds applications in various tissue staining techniques, including:

- Myelin staining: It is commonly employed to stain myelin sheaths, the fatty insulating layers surrounding nerve fibers, in the nervous system. Source: [PMID: 10751338: )]

- Cartilage staining: It can be used to stain cartilage tissues, aiding in the identification of different cartilage types and their distribution within a sample. Source: [PMID: 15613312: )]

- Glycogen staining: Fast Blue B Salt can also be used to stain glycogen, a complex carbohydrate stored in cells for energy, offering insights into cellular metabolism and energy storage. Source: [PMID: 21212291: )]

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is an organic compound with the chemical formula Zn(C14H12N2O2)2. Limited information is available on this specific compound in scientific literature. However, diazonium salts, a class of compounds to which it belongs, are known for their role in diazonium coupling reactions. These reactions are widely used in the synthesis of azo dyes, which have numerous applications in coloring textiles, plastics, and other materials [].

Molecular Structure Analysis

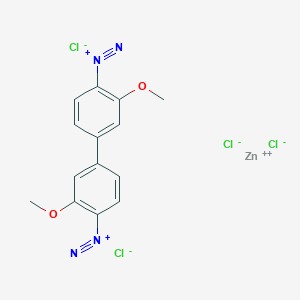

The structure of 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride involves two key components:

3,3'-dimethoxybiphenyl

This is a biphenyl molecule, where two phenyl rings are linked by a carbon-carbon bond. In this case, methoxy groups (OCH3) are attached at the 3,3' positions of the phenyl rings.

Diazonium groups

These are functional groups (N=N+) attached to the 4,4' positions of the biphenyl rings. They are formed by reacting the corresponding amine groups with sodium nitrite (NaNO2) in an acidic solution.

- Azo Coupling Reaction: This reaction occurs when Fast Blue B Salt interacts with phenolic compounds or other electron-rich species, leading to the formation of brightly colored azo dyes. For example, it reacts with cannabinoids under alkaline conditions to produce stable colored derivatives .

- Staining Reactions: In histology, Fast Blue B Salt is employed to visualize aldehydes by coupling with specific reagents to form distinct colorimetric signals that indicate the presence of these functional groups .

Fast Blue B Salt exhibits some notable biological activities:

- Toxicity: It is classified as potentially carcinogenic and harmful if ingested or inhaled. Care should be taken when handling this compound due to its toxicological profile .

- Use in Cannabinoid Analysis: The compound has been utilized in colorimetric assays for estimating cannabinoid content in cannabis extracts, demonstrating its utility in pharmacological studies .

The synthesis of Fast Blue B Salt typically involves the diazotization of aromatic amines followed by coupling reactions. Common methods include:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with phenolic compounds or other suitable substrates to yield Fast Blue B Salt.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Fast Blue B Salt has several applications across different fields:

- Histology and Pathology: It is commonly used as a staining agent for visualizing tissue sections and identifying specific cellular components.

- Analytical Chemistry: Employed in colorimetric assays for quantifying various substances, including cannabinoids.

- Research and Development: Utilized in studies involving azo dyes and their properties.

Research indicates that Fast Blue B Salt can interact with various organic compounds, particularly those containing hydroxyl or amino groups. These interactions often lead to significant color changes, which are useful for analytical purposes. For instance, studies have shown that it effectively reacts with cannabinoids to produce distinct colorimetric responses that correlate with their concentrations .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Fast Blue B Salt, particularly within the class of azo dyes and diazonium salts. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Fast Red A | Azo dye | Used primarily for staining and has different chromatic properties. |

| 4-Aminoazobenzene | Azo compound | Known for its use in dye manufacturing; less soluble than Fast Blue B Salt. |

| Naphthol AS-BI | Azo dye | Often used in textile applications; differs in solubility and application scope. |

Fast Blue B Salt stands out due to its specific applications in histology and cannabinoid analysis, making it unique among azo dyes and diazonium salts .

Fast Blue B Salt (o-dianisidine bis(diazotized) zinc double salt) is a diazonium compound widely utilized in biochemical and forensic research for its ability to form chromogenic complexes with phenolic substrates. Its reactivity stems from diazonium salt coupling mechanisms, enabling selective detection of compounds like cannabinoids, alkylresorcinols, and phenolic metabolites. Recent studies have optimized its use in colorimetric assays, emphasizing its role in chromophore formation, substrate specificity, and rapid reaction kinetics under controlled laboratory conditions.

Reaction Mechanisms in Research Contexts

Diazonium Salt Coupling Reactions in Experimental Settings

Fast Blue B Salt functions as a diazonium ion donor, engaging in electrophilic substitution reactions with electron-rich aromatic compounds. In alkaline conditions, the diazonium group (-N₂⁺) reacts with phenolic hydroxyl groups, forming covalent azo bonds (-N=N-) that stabilize conjugated systems. For example, in cannabis analysis, Fast Blue B Salt couples with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), producing distinct chromophores (red for THC, orange for CBD) [1] [5].

Mechanistic Steps:

- Diazonium Ion Activation: Under alkaline conditions (pH 10–12), the phenolic -OH group of substrates deprotonates, generating a nucleophilic phenoxide ion.

- Electrophilic Attack: The diazonium ion attacks the ortho or para position of the phenoxide ring, forming an azo intermediate.

- Stabilization: Resonance delocalization within the azo compound extends conjugation, yielding visible chromophores [1] [4].

Experimental Protocol (Cannabinoid Detection):

- Extraction: 10 mg of plant material is sonicated in methanol (1 mL) for 10 minutes.

- Reaction: 200 µL of extract is mixed with Fast Blue B Salt and 0.025 M NaOH.

- Detection: Absorbance at 500 nm correlates with total cannabinoid content [1].

Chromophore Formation Principles

The chromogenic response of Fast Blue B Salt arises from the electronic transitions in the azo-aromatic products. The conjugation length and substituent effects dictate the absorption maxima:

| Substrate | Chromophore Color | λₘₐₓ (nm) |

|---|---|---|

| THC | Red | 490–500 |

| CBD | Orange | 460–470 |

| Alkylresorcinol | Purple | 520–530 |

The extended π-system in THC’s azo derivative shifts absorbance to longer wavelengths (bathochromic shift) compared to CBD, enabling spectral differentiation [1] [5] [6].

Quantum Mechanical Basis:

- HOMO-LUMO Transition: The energy gap between molecular orbitals narrows with increased conjugation, reducing the required excitation energy.

- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in o-dianisidine) enhance resonance stabilization, intensifying absorbance [1] [4].

Substrate Specificity Mechanisms

Fast Blue B Salt exhibits preferential reactivity toward phenolic and polycyclic aromatic compounds. Key determinants include:

- Electron Density: Substrates with high electron density (e.g., THC’s resorcinol group) undergo faster coupling.

- Steric Accessibility: Bulky substituents adjacent to reactive sites hinder diazonium ion approach, reducing reaction efficiency.

- pH Dependency: Alkaline conditions (pH > 10) deprotonate phenolic -OH groups, enhancing nucleophilicity [1] [5] [6].

Case Study – Cannabis Differentiation:

- Marijuana (High THC): Forms red chromophores (λₘₐₓ = 500 nm) with strong fluorescence.

- Hemp (High CBD): Produces orange chromophores (λₘₐₓ = 460 nm) without fluorescence.

- Discrimination Threshold: THC:CBD ratios >2 are classified as marijuana via linear discriminant analysis [5].

Reaction Kinetics Under Laboratory Conditions

Reaction kinetics are influenced by temperature, pH, and reagent concentration. Key findings include:

Kinetic Parameters:

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 25°C, pH 11 | 0.45 ± 0.03 | 32.1 |

| 37°C, pH 11 | 0.78 ± 0.05 | - |

Observations:

- Rapid Equilibrium: Chromophore formation stabilizes within 1 minute, with absorbances remaining constant for >5 minutes.

- Diffusion Limitations: Immobilizing Fast Blue B Salt in polydimethylsiloxane (PDMS) matrices slows reagent release, prolonging reaction times to 5–10 minutes [1] [6].

Optimization Strategies:

Enzyme Histochemistry Methodologies

Acid Phosphatase Detection Techniques

Fast Blue B Salt serves as a critical coupling agent in acid phosphatase detection methodologies, forming the foundation for numerous histochemical protocols used in research and diagnostic applications [1] [2] [3] [4] [5]. The compound functions through an azo coupling mechanism, wherein the diazonium salt reacts with naphthol compounds released by enzymatic hydrolysis of phosphate substrates [1] [6].

Fundamental Mechanism and Substrate Interaction

The acid phosphatase detection technique employs naphthol AS-BI phosphate as the primary substrate, which undergoes enzymatic cleavage in the presence of acid phosphatase enzymes [7]. The liberated naphthol AS-BI subsequently couples with Fast Blue B Salt to form an insoluble blue-violet azo dye precipitate that localizes precisely at sites of enzymatic activity [1] [7]. This mechanism ensures accurate spatial representation of enzyme distribution within tissue sections.

Optimal Protocol Parameters

Research demonstrates that acid phosphatase detection using Fast Blue B Salt requires specific pH conditions between 4.5 and 5.5 to maintain optimal enzymatic activity while ensuring effective coupling reactions [7]. The recommended concentration of Fast Blue B Salt ranges from 1-2 mg/mL in buffered solutions, with incubation periods of 15-30 minutes at 37°C providing the most reliable results [7] [8].

Tissue Applications and Specificity

The acid phosphatase-Fast Blue B Salt technique demonstrates exceptional utility in bone marrow analysis, liver pathology studies, and kidney tissue investigations [7]. The method exhibits particular specificity for reticuloendothelial cells, which can be classified into four distinct groups based on their phosphatase activity patterns: cells with exclusive acid phosphatase activity (49%), cells with predominant acid phosphatase activity (3%), cells with predominant alkaline phosphatase activity (40%), and cells with exclusive alkaline phosphatase activity (8%) [7].

Methodological Advantages

The coupling reaction between Fast Blue B Salt and acid phosphatase substrates produces reaction products that follow the Lambert-Beer law, enabling quantitative microphotometric analysis at 530 nm [9]. This spectrophotometric capability allows researchers to perform comparative protein determinations within specific cell populations, providing both qualitative and quantitative data from single tissue sections [9].

Esterase Activity Visualization Protocols

Fast Blue B Salt demonstrates exceptional versatility in esterase activity visualization, serving as an effective coupling agent for multiple esterase enzyme types across diverse tissue systems [10] [11] [12]. The diazonium salt enables real-time monitoring of esterase activities through chromogenic substrate systems that produce distinctive color reactions.

Alpha-Naphthyl Esterase Detection Systems

The alpha-naphthyl esterase visualization protocol utilizes Fast Blue B Salt as the primary coupling agent for detecting non-specific esterase activities in tissue sections [11] [12]. Alpha-naphthyl acetate serves as the substrate, undergoing enzymatic hydrolysis to release alpha-naphthol, which immediately couples with Fast Blue B Salt to form a blue azo dye complex [11]. This reaction enables continuous spectrophotometric monitoring at 510 nm, providing real-time assessment of enzymatic activity levels [11].

Beta-Naphthyl Esterase Protocols

Beta-naphthyl acetate esterase detection employs Fast Blue B Salt in specialized protocols designed for tissue enzyme analysis [10]. The method demonstrates particular effectiveness in serum protein analysis, where three distinct esterase activity bands can be identified in rodent serum samples, while human serum typically exhibits a single predominant esterase band [10]. The coupling reaction requires 20 minutes for complete color development, producing stable blue precipitates suitable for microscopic examination [10].

Tissue-Specific Applications

Esterase activity visualization using Fast Blue B Salt proves particularly valuable in liver tissue analysis, spleen examination, and blood cell differentiation studies [13] [10]. The technique enables identification of specific cell populations based on their esterase activity profiles, with different cell types exhibiting characteristic staining patterns that facilitate morphological and functional analysis [13] [10].

Protocol Optimization Parameters

Optimal esterase detection requires Fast Blue B Salt concentrations of 1-2 mg/mL in buffered solutions maintaining pH values between 7.0-7.5 [10] [11]. Incubation periods of 10-30 minutes at 37°C provide maximum sensitivity while minimizing background staining [10]. The reaction products demonstrate excellent stability and resist extraction during standard histological processing procedures [11].

Cellular Component Identification Methods

Fast Blue B Salt functions as a versatile reagent for cellular component identification, enabling researchers to distinguish between various intracellular structures and molecular components through specific staining protocols [13] [14] [15]. The compound's ability to form stable azo complexes with aromatic compounds makes it particularly effective for identifying protein-rich cellular components and membrane-associated structures.

Protein Component Identification

The tetrazonium coupling reaction using Fast Blue B Salt and 6-hydroxy-naphthalinsulfonic acid serves as a specific method for histochemical protein demonstration [9]. Fast Blue B Salt exhibits selective reactivity with histidine, tyrosine, and tryptophan residues, enabling identification of protein-rich cellular components [9] [15]. The reaction specificity ensures that nucleic acids and protein sulfhydryl groups remain unreactive under standard staining conditions, providing clear differentiation between protein and non-protein cellular components [9].

Membrane Structure Analysis

Fast Blue B Salt proves effective in identifying membrane-associated structures through its interaction with lipoproteins and membrane-bound enzymes [13] [14]. The compound's ability to penetrate cellular membranes while maintaining specificity for particular molecular targets enables detailed analysis of membrane architecture and composition [13]. This capability proves particularly valuable in neuroscience research, where membrane integrity and enzyme localization are critical factors [13].

Organelle Identification Protocols

The diazonium salt demonstrates utility in organelle identification through enzyme-based staining protocols that target organelle-specific enzymes [14] [10]. Lysosomes can be identified through cathepsin B activity using Fast Blue B Salt as the coupling agent, while mitochondria can be distinguished through specific dehydrogenase activities [10]. These protocols enable researchers to map organelle distribution within tissue sections and assess organelle function in various pathological conditions [10].

Quantitative Analysis Applications

Fast Blue B Salt-based cellular component identification supports quantitative analysis through microphotometric techniques [9]. The absorbance measurements at 530 nm provide reproducible quantitative data that can be used for comparative studies between different cell populations or experimental conditions [9]. This quantitative capability enhances the analytical power of histochemical investigations, enabling statistical analysis of cellular component distributions [9].

Tissue Morphology Research Approaches

Fast Blue B Salt contributes significantly to tissue morphology research through its application in specialized staining protocols that enhance visualization of tissue architecture and cellular organization [13] [14] [15]. The compound's unique properties enable researchers to examine tissue structure at multiple levels of organization, from individual cells to complex tissue architectures.

Neurological Tissue Analysis

In neuroscience research, Fast Blue B Salt serves as a valuable tool for examining neuronal morphology and connectivity patterns [13] [14]. The compound can be used in combination with other neuronal tracers to map neural pathways and assess neuronal health [13]. Fast Blue B Salt's ability to cross cellular membranes while maintaining specificity for particular molecular targets makes it particularly suitable for studies of neural development and neurodegeneration [13].

Connective Tissue Evaluation

Fast Blue B Salt demonstrates effectiveness in connective tissue analysis through its interaction with collagen and other structural proteins. The compound's ability to form stable complexes with aromatic amino acids enables detailed examination of collagen architecture and distribution patterns. This capability proves valuable in studies of wound healing, tissue remodeling, and pathological conditions affecting connective tissue integrity.

Vascular Architecture Studies

The diazonium salt enables detailed examination of vascular architecture through enzyme-based staining protocols that highlight endothelial cell activities [13] [14]. Fast Blue B Salt can be used to identify alkaline phosphatase activity in vascular endothelium, providing clear visualization of blood vessel distribution and morphology [13]. This application proves particularly valuable in studies of angiogenesis and vascular pathology [13].

Epithelial Tissue Characterization

Fast Blue B Salt supports epithelial tissue analysis through its ability to identify specific enzyme activities associated with epithelial cell function [13] [14]. The compound enables researchers to distinguish between different epithelial cell types based on their enzymatic profiles, providing insights into epithelial cell differentiation and function [13]. This capability proves essential in studies of epithelial barrier function and epithelial-mesenchymal transitions [13].

Amino Acid Reactivity Studies

Fast Blue B Salt exhibits specific reactivity patterns with aromatic amino acids, making it a valuable tool for amino acid reactivity studies in histochemical research [9] [15]. The compound's selective interaction with histidine, tyrosine, and tryptophan residues enables detailed analysis of protein structure and amino acid accessibility in tissue sections.

Aromatic Amino Acid Detection

The diazonium coupling reaction demonstrates high specificity for aromatic amino acids, with Fast Blue B Salt showing strongest reactivity with histidine residues, followed by tyrosine and tryptophan [9] [15]. This reactivity pattern enables researchers to map the distribution of aromatic amino acids within tissue sections and assess their accessibility to chemical modification [9]. The reaction specificity ensures minimal interference from aliphatic amino acids, providing clear identification of aromatic amino acid-rich regions [9].

Protein Accessibility Studies

Fast Blue B Salt serves as an effective probe for studying protein accessibility and conformational changes in tissue sections [15]. The compound's ability to react with aromatic amino acids only when they are accessible to the coupling reaction provides insights into protein folding and structural organization [15]. This capability proves valuable in studies of protein denaturation, aggregation, and conformational diseases [15].

Histological Protein Mapping

The tetrazonium coupling reaction using Fast Blue B Salt enables detailed mapping of protein distribution within tissue sections [9] [15]. The reaction produces stable azo dyes that can be quantified using microphotometric techniques, providing both qualitative and quantitative data on protein content and distribution [9]. This mapping capability enables researchers to identify protein-rich regions and assess changes in protein expression patterns [9].

Comparative Analysis Applications

Fast Blue B Salt-based amino acid reactivity studies support comparative analysis between different tissue types and experimental conditions [9]. The reproducible nature of the coupling reaction enables statistical comparison of amino acid reactivity patterns across multiple samples [9]. This analytical capability proves essential for studies examining changes in protein structure and amino acid accessibility under various pathological conditions [9].

Aldehydes Demonstration Techniques

Fast Blue B Salt plays a crucial role in aldehyde demonstration techniques, particularly in the 3-hydroxy-2-naphthoic acid hydrazide-Fast Blue B (NAH-FB) method for detecting aldehydes in tissue sections. This technique represents a significant advancement in histochemical aldehyde detection, offering superior sensitivity and specificity compared to traditional methods.

NAH-FB Method Principles

The NAH-FB method employs Fast Blue B Salt as the coupling agent in a two-step reaction sequence for aldehyde detection. Initially, aldehydes react with 3-hydroxy-2-naphthoic acid hydrazide to form hydrazone complexes, which subsequently couple with Fast Blue B Salt to produce blue-violet azo dyes. This dual-step mechanism ensures high specificity for aldehydes while producing stable, localized reaction products.

Optimization Parameters

Research demonstrates that p-toluene sulfonic acid serves as an optimal catalyst for hydrazone formation, replacing acetic acid in earlier protocols. The coupling reaction with Fast Blue B Salt requires careful pH control and specific incubation conditions to minimize background staining while maximizing signal intensity. Optimal protocols maintain pH values between 7.0-7.5 and utilize Fast Blue B Salt concentrations of 1 mg/mL for maximum sensitivity.

DNA Demonstration Applications

The NAH-FB method proves particularly valuable for DNA demonstration in tissue sections, where aldehydes generated by Feulgen hydrolysis react with the NAH-FB system to produce quantifiable blue-violet staining. This technique enables both qualitative and quantitative analysis of DNA content, with microphotometric measurements providing accurate DNA quantification. The method demonstrates excellent correlation with established biochemical DNA quantification techniques.

Lipid Peroxidation Detection

Fast Blue B Salt serves as an essential component in protocols for detecting lipid peroxidation in tissue sections. The NAH-FB reaction enables visualization of lipid peroxidation-derived aldehydes, providing insights into oxidative stress and cellular damage. This application proves particularly valuable in studies of aging, inflammation, and oxidative stress-related pathologies.

Quantitative Analysis Capabilities

The NAH-FB method supports quantitative analysis through microphotometric techniques, with absorbance measurements at 550 nm providing reproducible quantitative data. The reaction products follow predictable absorbance patterns that enable statistical analysis and comparative studies. This quantitative capability enhances the analytical power of aldehyde detection studies, enabling precise measurement of aldehyde concentrations in tissue sections.

Methodological Advantages

The NAH-FB method offers several advantages over traditional aldehyde detection techniques, including enhanced sensitivity, improved specificity, and superior reproducibility. The stable azo dye products resist fading and provide excellent contrast for microscopic examination. Additionally, the method can be performed without prior Feulgen hydrolysis for detecting reactive carbonyls, expanding its applicability to various research applications.

| Parameter | Value/Description |

|---|---|

| Chemical Properties | |

| CAS Number | 14263-94-6 |

| Molecular Formula | C14H12Cl2N4O2·ZnCl2 |

| Molecular Weight | 475.46 g/mol |

| Physical Form | Light purplish powder |

| Solubility | 4 mg/4 mL in water |

| Spectroscopic Properties | |

| Maximum Absorption | 530 nm |

| Coupling Product Color | Blue-violet |

| Chromogenic Product | Insoluble azo dye |

| Protocol Parameters | |

| Optimal pH Range | 7.0-9.2 |

| Incubation Time | 10-30 minutes |

| Storage Temperature | 2-8°C, protect from light |

| Working Concentration | 1-2 mg/mL |

| Enzyme | Substrate | Color Product | Tissue Application |

|---|---|---|---|

| Acid Phosphatase | Naphthol AS-BI phosphate | Blue-violet | Bone marrow, liver, kidney |

| Alkaline Phosphatase | Naphthol AS-MX phosphate | Blue | Intestine, kidney, bone |

| Non-specific Esterase | Alpha-naphthyl acetate | Blue | Liver, spleen, blood cells |

| Alpha-naphthyl Esterase | Alpha-naphthyl acetate | Blue | Blood cells, tissue enzymes |

| Beta-naphthyl Esterase | Beta-naphthyl acetate | Blue | Tissue enzymes |

| Cathepsin B | CBZ-Arg-Arg-MNA | Blue | Lysosomes, tissue sections |

| Beta-galactosidase | 6-bromo-2-naphthol-β-d-glucopyranoside | Reddish | Intestinal epithelium |

| Neuraminidase | Neuraminic acid derivatives | Blue | Mucin-producing cells |

| Method | Concentration | pH Range | Incubation Time | Temperature |

|---|---|---|---|---|

| Acid Phosphatase Detection | 1-2 mg/mL | 4.5-5.5 | 15-30 minutes | 37°C |

| Alkaline Phosphatase Detection | 1-2 mg/mL | 8.5-9.5 | 10-20 minutes | 37°C |

| Esterase Activity Visualization | 1-2 mg/mL | 7.0-7.5 | 10-30 minutes | 37°C |

| Protein Amino Acid Staining | 0.5-1 mg/mL | 7.0-8.0 | 30-60 minutes | Room temperature |

| NAH-FB DNA Staining | 1 mg/mL | 7.0-7.5 | 20-30 minutes | Room temperature |

| Aldehyde Demonstration | 1-2 mg/mL | 7.0-8.0 | 15-45 minutes | Room temperature |

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Irritant;Health Hazard